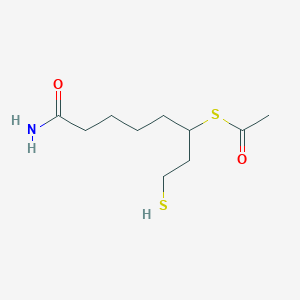
S-acetyldihydrolipoamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-Acetyldihydrolipoamide belongs to the class of organic compounds known as fatty amides. These are carboxylic acid amide derivatives of fatty acids, that are formed from a fatty acid and an amine. Thus, this compound is considered to be a fatty amide lipid molecule. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. This compound has been primarily detected in urine. Within the cell, this compound is primarily located in the membrane (predicted from logP) and cytoplasm.
S(6)-acetyldihydrolipoamide is a S-substituted dihydrolipoamide. It has a role as a human metabolite.
Aplicaciones Científicas De Investigación
Cancer Research and Metabolism
S-acetyldihydrolipoamide has garnered attention for its role in cancer metabolism. It has been identified as a metabolite that supports increased mitochondrial oxidation and energy production in tumor cells. Studies indicate that elevated levels of this compound are associated with enhanced cellular respiration and ATP production, which are critical for the proliferation of cancer cells .
Case Study: Cholangiocarcinoma
A study investigated the lipidomic profiles of cholangiocarcinoma (CCA) cells treated with pyrvinium pamoate, revealing that this compound levels increased significantly after treatment. This increase was linked to alterations in mitochondrial membrane potential and ATP levels, suggesting that this compound may play a role in the apoptotic processes induced by chemotherapeutic agents .
Enzymatic Functions
This compound is crucial in enzymatic reactions, particularly those involving the pyruvate dehydrogenase complex (PDHc). This complex catalyzes the conversion of pyruvate to acetyl-CoA, a vital step in cellular respiration. The compound acts as an acyl donor in transacetylation reactions, facilitating the transfer of acetyl groups .
Kinetic Studies
Kinetic studies have shown that this compound participates actively in the catalytic processes of enzymes like dihydrolipoyl transacetylase. The mechanism involves binding to specific sites on the enzyme, where it can either donate or accept acetyl groups, thus influencing metabolic pathways .
Therapeutic Potential
The therapeutic applications of this compound are being explored due to its involvement in metabolic pathways related to various diseases, including cancer and metabolic disorders. Its ability to modulate energy metabolism makes it a candidate for further research into treatments aimed at enhancing mitochondrial function or inducing apoptosis in malignant cells .
Potential Biomarker
Recent findings suggest that this compound may serve as a biomarker for certain conditions, such as acute myocardial infarction and other ischemic events. Its levels fluctuate significantly during oxidative stress conditions, indicating its potential use in clinical diagnostics .
Summary Table of Findings
| Application Area | Findings |
|---|---|
| Cancer Metabolism | Elevated levels support mitochondrial oxidation; linked to tumor cell energy production |
| Enzymatic Reactions | Acts as an acyl donor in transacetylation; involved in PDHc activity |
| Therapeutic Potential | Potential role in enhancing mitochondrial function; candidate for cancer treatment research |
| Biomarker Potential | Fluctuates during ischemic events; potential use in clinical diagnostics |
Propiedades
Fórmula molecular |
C10H19NO2S2 |
|---|---|
Peso molecular |
249.4 g/mol |
Nombre IUPAC |
S-(8-amino-8-oxo-1-sulfanyloctan-3-yl) ethanethioate |
InChI |
InChI=1S/C10H19NO2S2/c1-8(12)15-9(6-7-14)4-2-3-5-10(11)13/h9,14H,2-7H2,1H3,(H2,11,13) |
Clave InChI |
ARGXEXVCHMNAQU-UHFFFAOYSA-N |
SMILES |
CC(=O)SC(CCCCC(=O)N)CCS |
SMILES canónico |
CC(=O)SC(CCCCC(=O)N)CCS |
Descripción física |
Solid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















